2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1290625-69-2
VCID: VC8066318
InChI: InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-9-4-5-10(8-15)11(9)6-12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)
SMILES: CC(C)(C)OC(=O)N1CC2CCC(C1)C2CC(=O)O
Molecular Formula: C14H23NO4
Molecular Weight: 269.34

2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid

CAS No.: 1290625-69-2

Cat. No.: VC8066318

Molecular Formula: C14H23NO4

Molecular Weight: 269.34

* For research use only. Not for human or veterinary use.

2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid - 1290625-69-2

Specification

CAS No. 1290625-69-2
Molecular Formula C14H23NO4
Molecular Weight 269.34
IUPAC Name 2-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octan-8-yl]acetic acid
Standard InChI InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-9-4-5-10(8-15)11(9)6-12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)
Standard InChI Key DCRMSHLCTZMJHG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2CCC(C1)C2CC(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CC2CCC(C1)C2CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Registry Information

The compound is systematically named 2-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octan-8-yl]acetic acid under IUPAC guidelines . Two CAS Registry Numbers are associated with its stereoisomers: 1290625-69-2 (unspecified stereochemistry) and 1250996-75-8 (specified as (1r,5s,8r)) . The SMILES notation CC(C)(C)OC(=O)N1CC2CCC(C1)C2CC(=O)O encapsulates its structure, featuring a Boc-protected amine bridged to a bicyclo[3.2.1]octane system and an acetic acid side chain .

Molecular and Spectral Data

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC14H23NO4\text{C}_{14}\text{H}_{23}\text{NO}_{4}
Molecular Weight269.34 g/mol
XLogP31.6
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds4

Spectral characterization via NMR and mass spectrometry confirms the bicyclic framework and Boc group . The 1H^1\text{H}-NMR spectrum exhibits signals for the tert-butyl group (δ\delta 1.42 ppm), bridgehead protons (δ\delta 3.2–3.8 ppm), and acetic acid protons (δ\delta 2.4 ppm) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis employs protecting group strategies to stabilize the amine during cyclization . A representative pathway involves:

  • Boc Protection: Treating 3-azabicyclo[3.2.1]octan-8-yl acetic acid with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in the presence of a base (e.g., DMAP).

  • Cyclization: Intramolecular alkylation or Diels-Alder reactions to form the bicyclo[3.2.1]octane core .

  • Purification: Chromatographic techniques yield >97% purity .

Scalability and Optimization

Industrial-scale production faces challenges in stereochemical control. Catalytic asymmetric synthesis and chiral auxiliaries are explored to enhance enantiomeric excess . Process optimization reduces byproducts such as N-Boc deprotection intermediates, improving yields to 70–85% .

Applications in Pharmaceutical Research

Intermediate for Enzyme Inhibitors

The compound is a precursor to NAAA (N-acylethanolamine acid amidase) inhibitors, which modulate inflammatory pathways . For instance, ARN19689 (a derivative) exhibits an IC50_{50} of 0.042 μM against NAAA, demonstrating 25-fold potency over early leads . Modifications to the acetic acid moiety enhance bioavailability and selectivity .

Drug Candidate Development

Structural analogs with pyrazole sulfonamide substituents show promise in preclinical models of neuroinflammation and pain . The Boc group facilitates selective deprotection for further functionalization, enabling rapid SAR (structure-activity relationship) studies .

Pack SizePrice (USD)Discounted Price (USD)
100 mg268188
1 g1,066746

Quality Control

Batch-specific certificates of analysis (CoA) include HPLC chromatograms (\geq98% peak area), residual solvent screens (USP <467>), and elemental analysis .

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